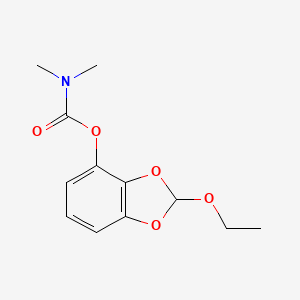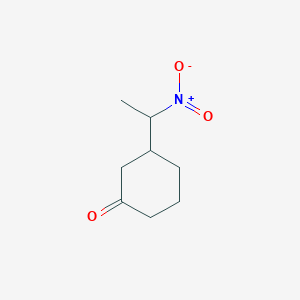![molecular formula C12H13NO5 B14606500 Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate CAS No. 61148-91-2](/img/structure/B14606500.png)
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates This compound features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate typically involves the reaction of 2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate can be compared with other benzodioxole-containing compounds and carbamates:
Similar Compounds:
Uniqueness: The unique combination of the benzodioxole moiety and the carbamate group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61148-91-2 |
|---|---|
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
ethyl N-[2-(2-oxo-1,3-benzodioxol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13NO5/c1-2-16-11(14)13-6-5-8-3-4-9-10(7-8)18-12(15)17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Clé InChI |
LKDOCENUZVKKTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCC1=CC2=C(C=C1)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

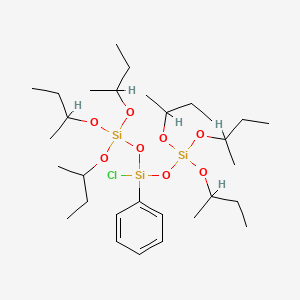
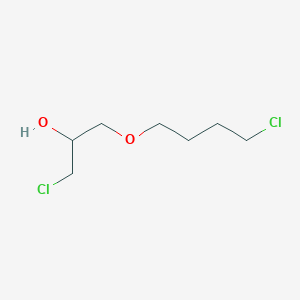

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
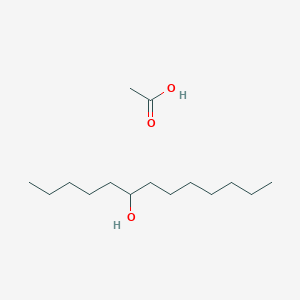
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)


